N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine
Description
N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine is a complex organic compound that features a pyrazole, triazole, and pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c1-2-5-15(11-24-7-3-6-21-24)14(4-1)8-20-16-9-18-10-17(23-16)25-13-19-12-22-25/h1-7,9-10,12-13H,8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZMFDYIADDKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CN=CC(=N2)N3C=NC=N3)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with a pyrazine derivative. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine
- This compound derivatives
- Other pyrazole-triazole-pyrazine compounds
Uniqueness
This compound is unique due to its specific combination of pyrazole, triazole, and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
